3,3-Dimethyl-1-[2-(methylamino)ethyl]urea

Catalog No.
S910523
CAS No.
1423117-50-3
M.F
C6H15N3O
M. Wt
145.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea

CAS Number

1423117-50-3

Product Name

3,3-Dimethyl-1-[2-(methylamino)ethyl]urea

IUPAC Name

1,1-dimethyl-3-[2-(methylamino)ethyl]urea

Molecular Formula

C6H15N3O

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C6H15N3O/c1-7-4-5-8-6(10)9(2)3/h7H,4-5H2,1-3H3,(H,8,10)

InChI Key

GAIFIMODEWLZIN-UHFFFAOYSA-N

SMILES

CNCCNC(=O)N(C)C

Canonical SMILES

CNCCNC(=O)N(C)C

3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is a chemical compound with the molecular formula C6H15N3OC_6H_{15}N_3O and a molecular weight of approximately 145.20 g/mol. This compound is categorized under the class of ureas, which are organic compounds that contain a carbonyl group (C=O) attached to two amine groups (NH2). The structure of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea includes two methyl groups and an ethyl chain with a methylamino group, contributing to its unique properties and potential biological activities .

The chemical reactivity of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea can be attributed to its functional groups. It can participate in various reactions typical of urea derivatives, such as:

  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding amines and carbon dioxide.
  • Substitution Reactions: The nitrogen atoms in the urea moiety can undergo substitution reactions, allowing for the introduction of various functional groups.
  • Formation of Metal Complexes: The nitrogen atoms can coordinate with metal ions, forming complexes that may exhibit interesting catalytic properties .

3,3-Dimethyl-1-[2-(methylamino)ethyl]urea exhibits significant biological activity. It is structurally related to metformin, a widely used medication for type 2 diabetes management. Research indicates that this compound may possess insulin-sensitizing effects and could influence glucose metabolism through various pathways. Its biological implications are still under investigation, but it shows promise in pharmacological applications .

The synthesis of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea can be achieved through several methods:

  • Direct Urea Synthesis: This method involves reacting dimethylamine with ethyl isocyanate or ethyl carbamate under controlled conditions to yield the desired urea derivative.
  • One-Pot Synthesis: A more efficient approach may involve a one-pot reaction where starting materials are combined in a single reaction vessel, reducing purification steps.
  • Use of Catalysts: Catalysts can be employed to enhance the reaction rate and yield during synthesis, particularly in the formation of the urea bond .

The applications of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea span various fields:

  • Pharmaceuticals: Due to its structural similarity to metformin, it holds potential as an antidiabetic agent.
  • Agricultural Chemistry: It may serve as a growth regulator or pesticide due to its biological activity.
  • Chemical Research: Used as a building block in organic synthesis and coordination chemistry .

Interaction studies involving 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea focus on its binding affinity with various biological targets. Research indicates potential interactions with:

  • Insulin Receptors: Suggesting mechanisms for insulin sensitivity enhancement.
  • Enzymatic Pathways: Investigating its role as an inhibitor or modulator in metabolic pathways related to carbohydrate metabolism .

Several compounds share structural similarities with 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea. Here are some notable examples:

Compound NameMolecular FormulaKey Features
MetforminC4H11N5C_4H_{11}N_5Widely used antidiabetic drug; enhances insulin sensitivity.
1-(4,6-Dimethylpyridin-2-yl)-3,3-dimethyl-1-[2-(methylamino)ethyl]ureaC13H22N4OC_{13}H_{22}N_4OContains a pyridine ring; potential for varied biological activities.
1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochlorideC6H15N3OHClC_6H_{15}N_3O\cdot HClHydrochloride salt form; similar pharmacological properties .

Uniqueness

The uniqueness of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea lies in its specific structural features that confer distinct biological activities compared to other urea derivatives. Its dual methyl substitution and the presence of an ethyl chain with a methylamino group differentiate it from closely related compounds like metformin while retaining similar pharmacodynamic properties.

XLogP3

-0.9

Dates

Modify: 2023-08-16

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